![molecular formula C18H15NO4 B5551597 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)
2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
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Description
Synthesis Analysis
The synthesis of compounds related to "2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide" involves several steps, starting from key intermediates such as (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester. Through reactions with ethyl bromoacetate, hydrazine hydrate, and aromatic aldehydes, a series of derivatives can be produced. These synthesis pathways highlight the complexity and versatility of reactions involved in producing chromene-based compounds with varied functional groups (Čačić et al., 2009).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of a 2H-chromen skeleton, which plays a crucial role in their biological activities. Structural elucidation techniques such as IR, 1H-NMR, and 13C-NMR are essential in confirming the configuration and functional groups present in these compounds, providing insights into their potential interaction mechanisms with biological targets (Čačić et al., 2006).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including cyclo-condensation and Schiff base formation, to produce compounds with a wide range of biological activities. These reactions not only expand the chemical diversity of chromene-based compounds but also enable the fine-tuning of their pharmacological properties (Saxena et al., 2011).
Scientific Research Applications
Design and Synthesis
Research has demonstrated the synthesis of thiazolidin-4-ones based on chromen derivatives, highlighting a systematic approach involving reactions with ethyl bromoacetate, hydrazine hydrate, and aromatic aldehydes to afford Schiff's bases and subsequent cyclo-condensation to yield acetamides with potential antibacterial activity (Čačić et al., 2009). Similarly, novel derivatives incorporating coumarin moieties have been synthesized, starting from 4-methyl-7-hydroxycoumarin, which were confirmed by analytical and NMR spectra and evaluated for antibacterial and antioxidant activities (Hamdi et al., 2012).
Antibacterial and Antioxidant Activities
The antibacterial and antioxidant properties of synthesized coumarin derivatives have been explored. New coumarin derivatives exhibited significant activity against E. coli, S. aureus, and B. subtilis, surpassing standard references in some cases, showcasing their potential as effective antibacterial agents (Hamdi et al., 2012). Additionally, certain Schiff’s bases and thiazolidine-4-ones demonstrated excellent antioxidant activity, indicating the beneficial effects of hydroxyl groups on the phenyl ring in comparison with ascorbic acid (Čačić et al., 2010).
Structural Elucidation and Chemical Studies
The structural elucidation of new coumarins has been accomplished through spectroscopic techniques such as FT-IR, NMR, and molecular orbital calculations, providing insights into their molecular and supramolecular structures. These studies not only confirm the chemical composition of the synthesized compounds but also enhance the understanding of their chemical behavior and potential biological activities (Al-Amiery et al., 2016).
properties
IUPAC Name |
2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-15(22-10-16(19)20)8-7-13-14(9-17(21)23-18(11)13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNICJNUNTZNOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667360 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(8-Methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide |
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